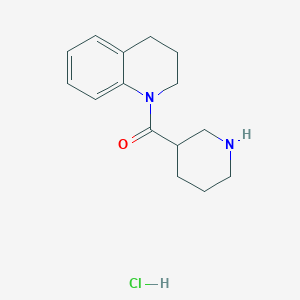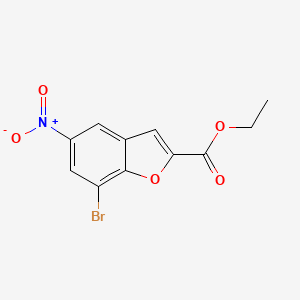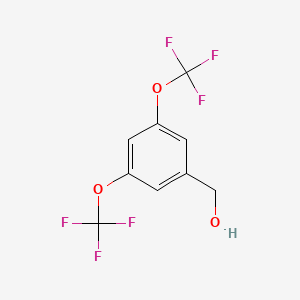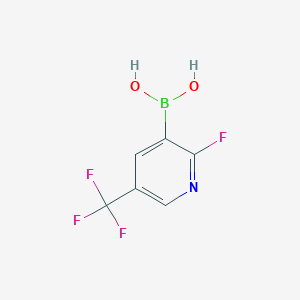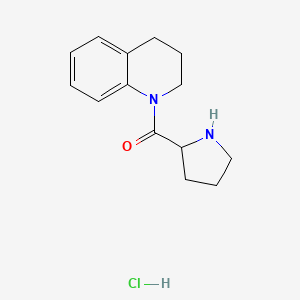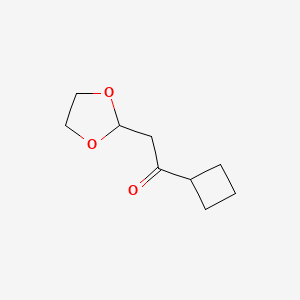
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone is a cyclic ketone that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds related to 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone have been synthesized and characterized, contributing to the understanding of their chemical and physical properties. For instance, a novel series of sulfanyl derivatives, including cyclobutyl compounds, were synthesized and characterized using techniques like FT-IR, 1H, and 13C NMR, demonstrating significant antioxidant and antibacterial activities (Sarac, Orek, & Koparır, 2020).
Polymer Research
- Research on polymethacrylates with a 1,3-dioxolane ring, including the thermal behavior of such compounds, provides insight into their potential applications in materials science (Ilter, Coskun, Erol, Ünal, & Ahmedzade, 2002).
Medicinal Chemistry
- 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone derivatives have been explored in medicinal chemistry, such as in the synthesis of a histamine H(3) receptor antagonist. This demonstrates their potential in developing novel pharmaceutical agents (Pippel et al., 2010).
Density Functional Theory (DFT) Studies
- DFT studies have been conducted on cyclobutane derivatives to understand their molecular structure and characteristics, which is crucial for their application in various scientific fields (2022).
Heme Oxygenase Inhibitors
- 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone derivatives have been studied as inhibitors for heme oxygenases, which could have implications in therapeutic applications (Rahman et al., 2008).
Synthetic Chemistry
- These compounds are used in synthetic chemistry for the creation of various derivatives, demonstrating their versatility in chemical synthesis (Ray, Wallace, & Ward, 2000).
Propiedades
IUPAC Name |
1-cyclobutyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(7-2-1-3-7)6-9-11-4-5-12-9/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWQMSNYAIYWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255127 | |
| Record name | Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263365-84-9 | |
| Record name | Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



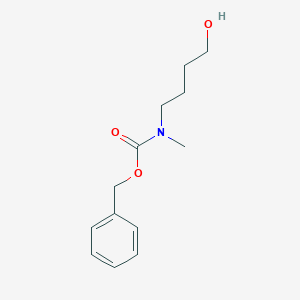
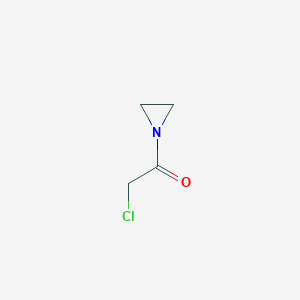
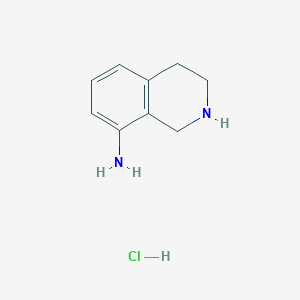
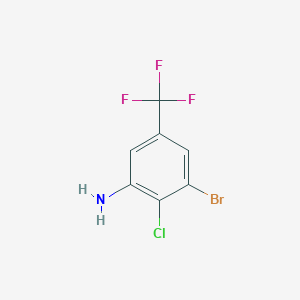
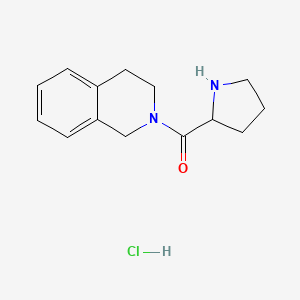

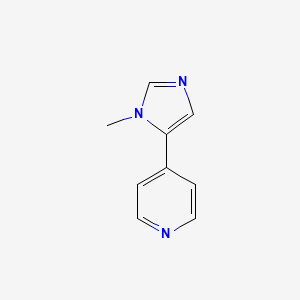
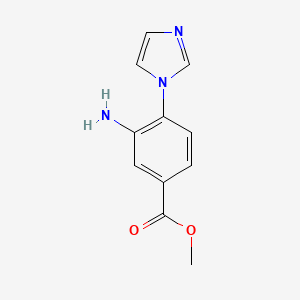
![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)
